molecular formula C9H11N3O2 B2768755 N-(2-hydroxycyclobutyl)pyrazine-2-carboxamide CAS No. 2202427-70-9

N-(2-hydroxycyclobutyl)pyrazine-2-carboxamide

Cat. No.: B2768755
CAS No.: 2202427-70-9
M. Wt: 193.206
InChI Key: RHFDLLPOTWMHFZ-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclobutyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine carboxamides This compound is characterized by the presence of a pyrazine ring attached to a carboxamide group and a hydroxycyclobutyl moiety

Scientific Research Applications

N-(2-hydroxycyclobutyl)pyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

Thionyl chloride, which is used in the synthesis of pyrazinamide analogues, is listed under the Chemical Weapons Convention and releases toxic sulfur oxide when react with carboxylic acid .

Future Directions

The synthesis and evaluation of pyrazinamide analogues for their anti-tubercular activity against Mycobacterium tuberculosis is an active area of research . This could lead to the discovery of more active pyrazinamide analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2-hydroxycyclobutylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of substituted pyrazine carboxamides.

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclobutyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The hydroxy group and the pyrazine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit the growth of microorganisms by interfering with essential metabolic pathways or by disrupting cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A well-known antitubercular drug with a similar pyrazine carboxamide structure.

    N-(4-chlorophenyl)pyrazine-2-carboxamide: Known for its antimicrobial activity.

    N-(2-ethylhexyl)pyrazine-2-carboxamide: Exhibits significant activity against Mycobacterium tuberculosis.

Uniqueness

N-(2-hydroxycyclobutyl)pyrazine-2-carboxamide is unique due to the presence of the hydroxycyclobutyl moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-hydroxycyclobutyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-8-2-1-6(8)12-9(14)7-5-10-3-4-11-7/h3-6,8,13H,1-2H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFDLLPOTWMHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC(=O)C2=NC=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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